2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid
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Overview
Description
2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Biological Activity
2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the carbonyl group and the phenyl substituents contribute to its reactivity and interaction with biological targets.
Research indicates that compounds with a benzimidazole structure can exhibit various biological activities through several mechanisms:
- Antiparasitic Activity : Compounds similar to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. They inhibit β-hematin formation, which is crucial for the survival of the parasite .
- Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating significant cytotoxicity .
- Anti-inflammatory Effects : Some benzimidazole derivatives exhibit anti-inflammatory activity, potentially through inhibition of inflammatory mediators such as COX enzymes .
Antiparasitic Activity
A study focusing on 2-phenylbenzimidazole derivatives revealed their capacity to inhibit β-hematin formation effectively. The most active compounds demonstrated nanomolar inhibition against P. falciparum growth, suggesting a promising pathway for malaria treatment .
Anticancer Activity
The anticancer potential of this compound was evaluated against multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 5.85 | |
A549 | 4.53 | ||
Benzimidazole derivative | HCT116 | <10 |
These values indicate that this compound and its analogs possess significant anticancer activity, comparable to established chemotherapeutics.
Anti-inflammatory Activity
In an evaluation of anti-inflammatory effects using a carrageenan-induced paw edema model in rats, several benzimidazole derivatives displayed notable reductions in edema volume, with percentage inhibitions ranging from 20.90% to 46.27% . This suggests that these compounds may serve as effective anti-inflammatory agents.
Case Study 1: Antiparasitic Efficacy
In a high-throughput screening study, various benzimidazole derivatives were tested for their ability to inhibit β-hematin formation. The most promising candidates showed strong correlations between their structural features and biological activity, leading to further optimization for enhanced efficacy against malaria .
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the antiproliferative effects of benzimidazole derivatives highlighted their potential as anticancer agents. Compounds were screened against multiple human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. Notably, one compound achieved an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .
Properties
IUPAC Name |
2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVINBQHAHYGUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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